molecular formula C24H30FN3O B2699510 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide CAS No. 921895-19-4

2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Cat. No. B2699510
CAS RN: 921895-19-4
M. Wt: 395.522
InChI Key: WLCTYGFQWRLCEP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H30FN3O and its molecular weight is 395.522. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Acid Catalyzed Synthesis

A study demonstrates the selective preparation of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields. The process involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of a Lewis acid, highlighting a synthetic protocol that could be relevant for producing derivatives of the specified compound (Jian-Mei Lu & Min Shi, 2007).

Antimalarial Activities

Another research focus is on the antimalarial activities of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives. These derivatives demonstrate potent cell growth inhibition against Plasmodium falciparum and are highly active against Plasmodium berghei, indicating potential therapeutic applications of structurally similar compounds (J. Guan et al., 2005).

Insecticidal Activity

The synthesis and toxicity evaluation of certain pyridine derivatives against cowpea aphid reveal significant insecticidal activity. Such research suggests the possibility of agricultural applications for compounds with similar structures (E. A. Bakhite et al., 2014).

Kinase Inhibition and Anticancer Potential

Research on the synthesis, characterization, biological evaluation, and molecular docking of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases indicates potent cytotoxic activity against human cancer cell lines. This underscores the potential of such compounds in developing effective anti-cancer agents (Y. Riadi et al., 2021).

Electrophilic Fluorination Agent

The development of new site-selective electrophilic fluorinating agents, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], showcases the compound's relevance in chemical synthesis and the potential for creating novel fluorinated derivatives for various applications (R. Banks et al., 1996).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O/c1-27-12-4-5-19-16-20(8-11-22(19)27)23(28-13-2-3-14-28)17-26-24(29)15-18-6-9-21(25)10-7-18/h6-11,16,23H,2-5,12-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCTYGFQWRLCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

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